3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining isoquinoline and chromenone moieties, which are known for their diverse biological activities and synthetic utility.
Mechanism of Action
Target of Action
The compound, also known as 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one, exhibits a variety of activities in both peripheral and central tissues . It is known to interact with several targets, including phosphodiesterase , β-adrenergic receptors , vasopressin receptors , and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure.
Mode of Action
The compound’s interaction with its targets leads to a range of biochemical changes. For instance, its phosphodiesterase inhibition activity can increase the levels of cyclic AMP or cyclic GMP in cells, leading to altered cell signaling . Its antagonistic action on vasopressin receptors can influence water balance and blood pressure . The compound’s interaction with serotonin and dopamine receptors can affect mood and behavior .
Biochemical Pathways
The compound’s actions can affect multiple biochemical pathways. For instance, its phosphodiesterase inhibition activity can influence the cAMP and cGMP signaling pathways , leading to a variety of downstream effects . Its antagonistic action on vasopressin receptors can affect the vasopressin signaling pathway , influencing water balance and blood pressure . Its interaction with serotonin and dopamine receptors can impact the serotonin and dopamine signaling pathways , potentially affecting mood and behavior .
Result of Action
The compound’s actions result in a variety of molecular and cellular effects. For instance, its phosphodiesterase inhibition activity can lead to increased levels of cyclic AMP or cyclic GMP in cells, altering cell signaling . Its antagonistic action on vasopressin receptors can lead to changes in water balance and blood pressure . Its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxy-2H-chromen-2-one with 3,4-dihydroisoquinoline-1-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Medicine: Its pharmacological properties are explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2(1H)-pyridones: These compounds share structural similarities and exhibit comparable biological activities.
3,4-dihydropyrimidin-2(1H)-ones: Known for their pharmacological properties, these compounds are used in similar research and therapeutic applications.
Uniqueness
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one is unique due to its combined isoquinoline and chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMNDVRUXFTTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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